

# N-Acetyltyramine solid storage conditions -20°C

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## Compound Focus: N-Acetyltyramine

CAS No.: 1202-66-0

Cat. No.: S589391

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## Application Notes: N-Acetyltyramine

**N-Acetyltyramine** is a naturally occurring compound with identified biological activities relevant to drug discovery, primarily as a **quorum-sensing inhibitor (QSI)** and a **chemosensitizing agent** [1] [2]. The table below summarizes its key properties and activities.

Property / Activity	Description
CAS Number	1202-66-0 [1] [3]
Molecular Formula	C <sub>10</sub> H <sub>13</sub> NO <sub>2</sub> [1] [3]
Molecular Weight	179.22 g/mol [1] [3]
Physical Form	Solid, light yellow to brown [1] [4]
Primary Biological Activities	Quorum-sensing inhibitor; Reverses drug resistance in P388/DOX leukemia cells [1] [2]
Recommended Storage	-20°C, sealed and dry [1] [4]
Stability in Solution	Solutions are unstable; prepare fresh immediately before use [2]

## Stated Storage Conditions and Handling

Adherence to proper storage conditions is critical for maintaining the compound's integrity for research.

- **Solid Material Storage:** The supplier MedChemExpress (MCE) recommends storing the powder at **-20°C** [1]. Similarly, Sigma-Aldrich lists a storage temperature of **-20°C** for their product [4]. Storing the compound sealed and dry under these conditions helps ensure long-term stability.
- **Solution Preparation and Stability:** Prepared stock solutions are unstable [2]. It is strongly recommended to **prepare fresh stock solutions immediately before use**. If necessary, DMSO stock solutions can be stored for short periods at **-80°C** (6 months) or **-20°C** (1 month), but the stability over this time should be verified for your specific application [1].

## Detailed Experimental Protocols

### Protocol 1: Preparation of Stock and Working Solutions

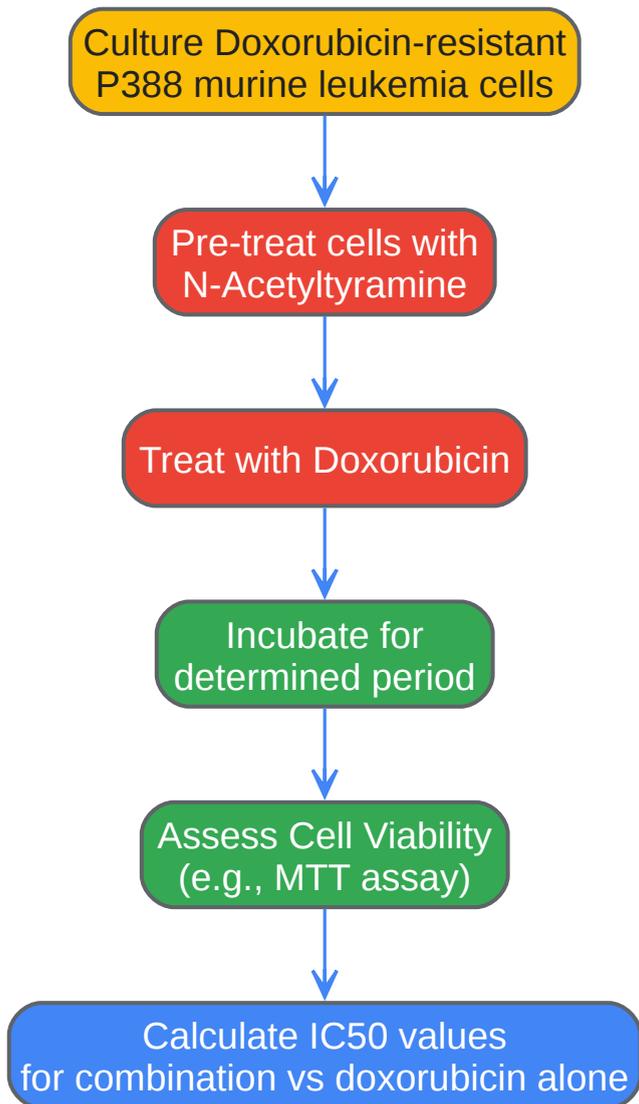
This protocol outlines the reconstitution of solid **N-Acetyltyramine** for use in *in vitro* assays.

- **Equilibration:** Remove the solid **N-Acetyltyramine** from **-20°C** storage and allow it to warm to room temperature in a desiccator to prevent moisture condensation.
- **Reconstitution:**
  - Calculate the required mass to achieve your desired concentration. For a 100 mM stock solution in DMSO, dissolve **17.9 mg** of solid **N-Acetyltyramine** in **1 mL** of anhydrous, molecular biology-grade DMSO [1].
  - Briefly vortex the mixture until the solid is completely dissolved.
- **Aliquoting:** To minimize freeze-thaw cycles, aliquot the stock solution into single-use vials.
- **Storage:** Store aliquots at **-80°C** for up to 6 months or **-20°C** for up to 1 month [1]. However, using a freshly prepared solution is always preferred [2].
- **Working Solution Preparation:** Dilute the stock solution into your assay medium (e.g., cell culture medium) immediately before use. Note that the final concentration of DMSO in cell-based assays should typically not exceed 0.1%.

### Protocol 2: Assessing Chemosensitization in Resistant Leukemia Cells

This protocol is based on the referenced study that demonstrated **N-Acetyltyramine**'s ability to reverse doxorubicin resistance [1] [2].

#### Experimental Workflow:



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#### Key Steps and Parameters:

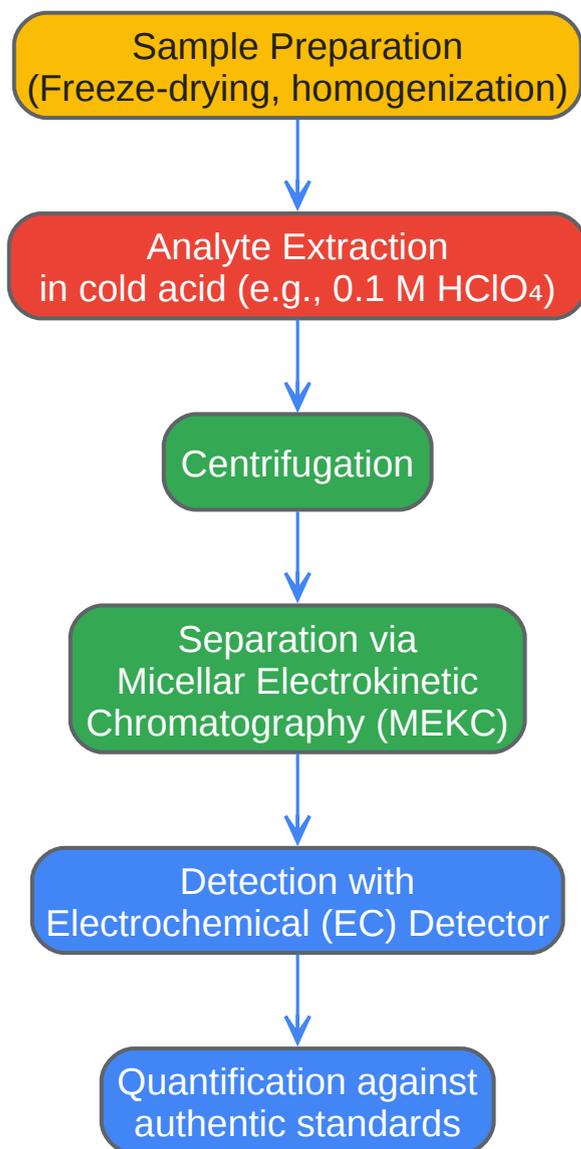
- **Cell Line:** Doxorubicin-resistant P388 murine leukemia cells (P388/DOX) [1].
- **Treatment:**
  - **Experimental Group:** Cells are pre-treated or co-treated with **N-Acetyltyramine**, followed by exposure to doxorubicin.

- **Control Groups:** Include cells treated with doxorubicin alone and **N-Acetyltyramine** alone to establish baseline IC50 and assess compound toxicity.
- **Cytotoxicity Assay:** After a suitable incubation period (e.g., 48-72 hours), cell viability is assessed using a standard assay like MTT or Alamar Blue.
- **Data Analysis:** The IC50 value for doxorubicin in the presence of **N-Acetyltyramine** is compared to that of doxorubicin alone. The referenced study found an **IC50 of 0.13 µg/mL for the combination**, compared to **0.48 µg/mL for doxorubicin alone**, indicating a significant reversal of resistance [1].

## Protocol 3: Detection and Analysis in Biological Samples

This protocol is adapted from a published method for quantifying **N-Acetyltyramine** in complex biological samples, such as *Drosophila melanogaster* brains, using capillary electrophoresis [5]. This is useful for metabolism and pharmacokinetic studies.

### Experimental Workflow:



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#### Key Steps and Parameters:

- **Sample Preparation:** Tissues are rapidly frozen (e.g., in liquid nitrogen) and freeze-dried (lyophilized) to preserve labile compounds. The dried tissue is then homogenized.
- **Extraction:** The homogenate is extracted with a cold acidic solution like **0.1 M perchloric acid (HClO<sub>4</sub>)** containing an internal standard to precipitate proteins and extract biogenic amines [5].
- **Separation:** The extract is clarified by centrifugation and injected into a capillary electrophoresis system. Separation is achieved using a **micellar electrokinetic chromatography (MEKC)** buffer, typically **25 mM borate buffer (pH 9.5) containing 50 mM SDS and 2% 1-propanol** [5].
- **Detection and Quantification:** Analytes are detected using an electrochemical (EC) detector. **N-Acetyltyramine** is quantified by comparing its peak area and migration time to those of an authentic

standard run under identical conditions [5].

## Critical Considerations for Researchers

- **Solution Stability is a Major Limitation:** The instability of **N-Acetyltyramine** in solution is a key challenge [2]. **Always run a standard curve with a freshly prepared stock** to ensure the accuracy of your dosing concentrations.
- **Quorum-Sensing Inhibition (QSI) Assays:** While its QSI activity against *C. violaceum* ATCC 12472 is documented [1] [2], specific experimental protocols for this application were not detailed in the search results. Researchers would need to adapt standard QS inhibition assays (e.g., monitoring violacein inhibition) using the handling guidelines provided here.
- **Biological System Variability:** The efficacy and optimal dosing of **N-Acetyltyramine** may vary significantly depending on the cell line or bacterial strain used. Extensive dose-response and time-course experiments are necessary.

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To cite this document: Smolecule. [N-Acetyltyramine solid storage conditions -20°C]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b589391#n-acetyltyramine-solid-storage-conditions-20-c>]

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